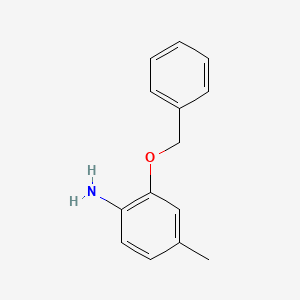

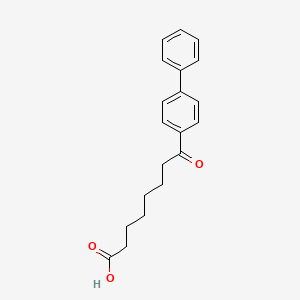

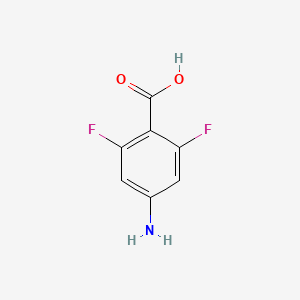

2-(Benzyloxy)-4-methylaniline

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, a potent alpha-adrenergic antagonist, was achieved through a modified Gabriel synthesis followed by condensation and reduction steps . Similarly, the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropyl-containing amino acids, was accomplished in nine steps starting from L-serine . These examples demonstrate the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was elucidated using NMR, IR, UV/Vis spectroscopy, and X-ray diffraction . The structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one was also determined by single-crystal X-ray diffraction . These studies are crucial for understanding the chemical behavior and potential reactivity of the compounds.

Chemical Reactions Analysis

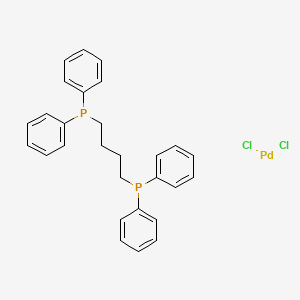

The chemical reactivity of related compounds can vary significantly depending on their functional groups and molecular structure. For instance, 2-alkylidene-benzo[1,3]dioxin-4-ones were synthesized by cyclisation of o-acyloxy benzoyl chlorides with triethylamine, and these compounds act as prodrugs for aspirin . The palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives demonstrated the formation of different types of compounds based on the substituents present . These studies highlight the diverse chemical reactions that such compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the analysis of the structure and FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one provided insights into its vibrational properties and reactivity . The metabolism of 2-halogenated 4-methylanilines by rat liver microsomes revealed the formation of various metabolites, indicating the compound's biotransformation pathways . These analyses are essential for understanding the behavior of the compounds in different environments and biological systems.

科学的研究の応用

Liver Metabolism Studies :

- Research on rat liver microsomal metabolism of halogenated 4-methylanilines, closely related to 2-(benzyloxy)-4-methylaniline, has revealed key insights. These studies have identified metabolites like benzyl alcohols, benzaldehydes, and N-hydroxylation products. Notably, aromatic ring hydroxylation was not a major reaction pathway. This research aids in understanding the metabolic pathways and potential applications in pharmacology and toxicology (Boeren et al., 1992).

PET Imaging for Alzheimer's Disease :

- Derivatives of 4-methylaniline have been synthesized for positron emission tomography (PET) imaging, targeting cerebral β-amyloid plaques in Alzheimer's disease. These compounds have shown high affinity for β-amyloid aggregates and are promising for in vivo imaging, potentially enhancing diagnosis and understanding of Alzheimer's disease (Cui et al., 2012).

Organic Synthesis Applications :

- Compounds like 2-benzyloxy-1-methylpyridinium triflate, related to 2-(benzyloxy)-4-methylaniline, have been used for benzylation of alcohols, demonstrating versatility in organic synthesis. This has implications for developing novel synthetic routes and compounds in pharmaceuticals and materials science (Poon & Dudley, 2006).

Liquid Crystals and Phase Transition Studies :

- Studies on homologues of 4-methylaniline have contributed to understanding the properties and phase transitions in liquid crystals. This is crucial for the development of advanced materials in display technologies and sensors (Alapati & Saran, 1991).

Biosynthesis Studies :

- The autoxidation of compounds like 4-methylcatechol, structurally related to 2-(benzyloxy)-4-methylaniline, helps in studying the biosynthesis of specific cofactors in enzymes. This understanding is fundamental for biochemistry and enzymology research (Rinaldi et al., 1995).

作用機序

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors . For instance, compounds with a benzyloxy moiety have been reported to target EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), an enzyme that plays a crucial role in cell proliferation and survival .

Mode of Action

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are known to be activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring . This suggests that 2-(Benzyloxy)-4-methylaniline could potentially undergo similar reactions.

Biochemical Pathways

Compounds with similar structures have been implicated in various metabolic pathways . For instance, compounds with a benzyloxy moiety have been associated with carbohydrate metabolism and citrate cycle .

Result of Action

Benzylic compounds are known to undergo oxidation and reduction reactions, which can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This suggests that 2-(Benzyloxy)-4-methylaniline could potentially undergo similar transformations, leading to changes in its chemical properties and biological activity.

Action Environment

It’s known that the reaction conditions, such as temperature and ph, can significantly affect the reactivity and stability of similar compounds . Therefore, these factors could potentially influence the action of 2-(Benzyloxy)-4-methylaniline as well.

特性

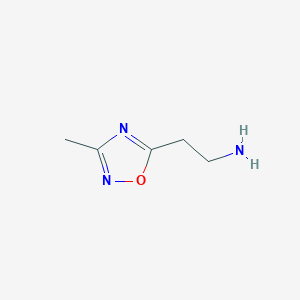

IUPAC Name |

4-methyl-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNAFJNNIUCCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450910 | |

| Record name | 2-(benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220985-61-5 | |

| Record name | 2-(benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)